molecular formula C14H11ClN4O2S B12927420 6-(4-Chlorophenyl)sulfonylquinazoline-2,4-diamine CAS No. 51123-82-1

6-(4-Chlorophenyl)sulfonylquinazoline-2,4-diamine

Cat. No.: B12927420
CAS No.: 51123-82-1
M. Wt: 334.8 g/mol
InChI Key: BEOVNLZTAZDKBA-UHFFFAOYSA-N
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Description

Introduction to 6-(4-Chlorophenyl)sulfonylquinazoline-2,4-diamine

Historical Context and Discovery

This compound was first cataloged in PubChem on March 26, 2005, under the identifier CID 328135. Its structural design builds upon the quinazoline scaffold, a heterocyclic system historically leveraged for kinase inhibition and anticancer activity. The incorporation of a 4-chlorophenylsulfonyl moiety reflects synthetic strategies developed in the early 21st century to enhance target binding affinity and metabolic stability. While initial records emphasize its role as a chemical probe, recent studies have repositioned it within epigenetic drug discovery frameworks, particularly following advancements in lysine-specific demethylase 1 (LSD1) inhibitor research.

Table 1: Key Molecular Properties
Property Value Source
Molecular Formula C₁₄H₁₁ClN₄O₂S
Molecular Weight 334.8 g/mol
IUPAC Name This compound
SMILES Notation C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Significance in Medicinal Chemistry

The compound’s significance stems from three structural features:

  • Quinazoline Core : Known for modulating tyrosine kinase activity, this scaffold is foundational in FDA-approved drugs such as erlotinib.
  • Sulfonyl Bridge : Enhances solubility and enables hydrogen bonding with enzymatic targets, as demonstrated in related triazolo-phthalazine derivatives.
  • 4-Chlorophenyl Group : Introduces hydrophobic interactions critical for binding pocket penetration, a strategy validated in cytotoxic quinazoline-triazole hybrids.

Recent investigations into LSD1 inhibition highlight its potential. For instance, erlotinib-derived analogs with structural similarities to this compound exhibit IC₅₀ values below 1 μM against LSD1, coupled with antitumor efficacy in xenograft models. This aligns with broader trends in repurposing kinase inhibitor scaffolds for epigenetic targets.

Research Objectives and Scope

Current research priorities include:

  • Mechanistic Elucidation : Defining its interaction with LSD1 and other demethylases through crystallographic studies.
  • Structural Optimization : Modifying the sulfonyl linkage or chlorophenyl group to improve selectivity, as seen in triazolo-phthalazine derivatives.
  • Combination Therapies : Evaluating synergies with existing chemotherapeutic agents, inspired by quinazoline-triazole hybrid models.
Table 2: Comparative Bioactivity of Quinazoline Derivatives
Compound Class Target IC₅₀/EC₅₀ Reference
Erlotinib Analogs LSD1 0.69 μM
Triazolo-Phthalazines MES-Induced Seizures 54–62% inhibition
Quinazoline-Triazole Hybrids Cancer Cell Lines 25.90 μM (4-Cl derivative)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51123-82-1

Molecular Formula

C14H11ClN4O2S

Molecular Weight

334.8 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfonylquinazoline-2,4-diamine

InChI

InChI=1S/C14H11ClN4O2S/c15-8-1-3-9(4-2-8)22(20,21)10-5-6-12-11(7-10)13(16)19-14(17)18-12/h1-7H,(H4,16,17,18,19)

InChI Key

BEOVNLZTAZDKBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-diaminoquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((4-chlorophenyl)sulfonyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine
  • Structure : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) linker.
  • Activity : Classified as "drug sensitive" in anticancer assays, suggesting distinct biological interactions compared to the sulfonyl analog .
  • Solubility : Sulfanyl derivatives generally exhibit higher lipophilicity, which may reduce aqueous solubility but enhance membrane permeability .
6-[3-(Trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine
  • Structure : Substitutes the 4-chlorophenyl group with a 3-trifluoromethylphenyl moiety.
  • Applications : Explored in medicinal chemistry for kinase inhibition due to its enhanced steric and electronic properties .
5-(4-Morpholinophenyl)sulfanylquinazoline-2,4-diamine
  • Structure: Incorporates a morpholino group (a polar, oxygen-containing heterocycle) via a sulfanyl linker.
  • Key Differences: The morpholino group increases polarity, improving aqueous solubility. This modification is advantageous in formulations requiring enhanced bioavailability .

Heterocyclic Variants: Pyrimidine and Triazine Derivatives

Pyrimethamine (5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine)
  • Structure : Pyrimidine core with a 4-chlorophenyl and ethyl group at positions 5 and 6, respectively.
  • Key Differences : As a pyrimidine derivative, pyrimethamine selectively inhibits parasitic DHFR, validated in antimalarial therapy. The ethyl group enhances hydrophobic interactions with enzyme pockets.
Terbutryn (2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine)
  • Structure : Triazine core with methylsulfanyl and alkylamine substituents.
  • Key Differences : Used as an herbicide, demonstrating the versatility of diamine-heterocycle systems in agrochemicals. The triazine ring offers distinct hydrogen-bonding capabilities compared to quinazoline .

Biological Activity

6-(4-Chlorophenyl)sulfonylquinazoline-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound is characterized by the presence of a quinazoline core, which is known for its diverse biological properties. The sulfonyl and chlorophenyl substituents contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Several studies have explored its effects on various cancer cell lines, demonstrating cytotoxic effects.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity against certain pathogens.
  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in disease processes.

The anticancer mechanisms attributed to this compound include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with cell cycle regulation.

Case Studies

  • Study on Breast Cancer Cells :
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : The compound showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.
  • Study on Lung Cancer Cells :
    • Objective : Assessment of the compound's effect on A549 lung cancer cells.
    • Findings : Results demonstrated increased apoptosis and decreased migration capabilities in treated cells.

Research Findings

Initial studies have indicated that this compound exhibits antimicrobial activity:

  • Against Gram-positive and Gram-negative Bacteria : The compound showed inhibition against strains such as Staphylococcus aureus and Escherichia coli.

Target Enzymes

Research has identified several enzymes that may be inhibited by this compound:

  • Kinases : Important in signaling pathways related to cancer progression.
  • Proteases : Involved in various physiological processes and disease states.

Findings from Studies

  • Kinase Inhibition Assays :
    • The compound demonstrated effective inhibition rates against certain kinases, suggesting a role in targeted cancer therapy.
  • Protease Inhibition :
    • In vitro assays indicated significant inhibition of proteolytic activity, which could translate into therapeutic benefits for conditions involving excessive protease activity.

Data Summary Table

Biological ActivityStudy TypeKey Findings
AnticancerMCF-7 Cell LineDose-dependent cytotoxicity (IC50 values)
AnticancerA549 Cell LineInduced apoptosis and reduced migration
AntimicrobialBacterial AssaysEffective against S. aureus and E. coli
Enzyme InhibitionKinase AssaysSignificant inhibition rates observed
Enzyme InhibitionProtease AssaysMarked reduction in proteolytic activity

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